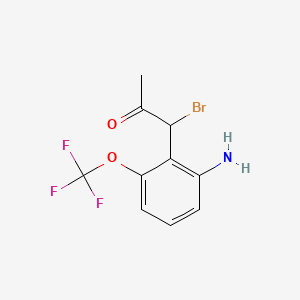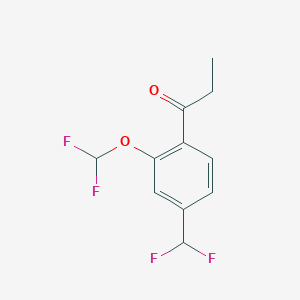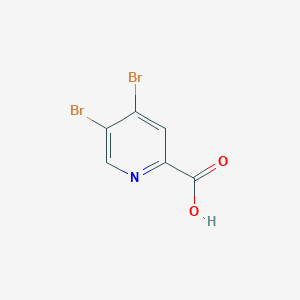
4,5-Dibromopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromopicolinic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of picolinic acid, where two bromine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dibromopicolinic acid can be synthesized through various methods. One common approach involves the bromination of picolinic acid. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve selective bromination at the 4th and 5th positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinic acids, while coupling reactions can produce bipyridine derivatives .
Applications De Recherche Scientifique
4,5-Dibromopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4,5-Dibromopicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites or altering their conformation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position of the pyridine ring.
3,5-Dibromopicolinic Acid: Another brominated derivative with bromine atoms at the 3rd and 5th positions.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Uniqueness: 4,5-Dibromopicolinic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other derivatives may not be as effective .
Propriétés
Formule moléculaire |
C6H3Br2NO2 |
|---|---|
Poids moléculaire |
280.90 g/mol |
Nom IUPAC |
4,5-dibromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Clé InChI |
XDHGXKVCQOCCQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
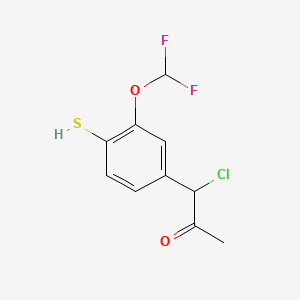
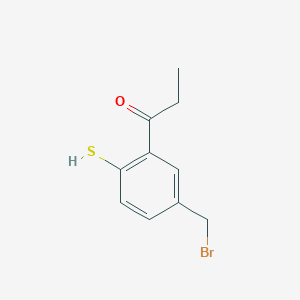

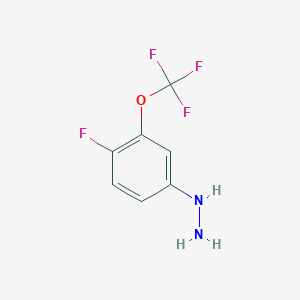

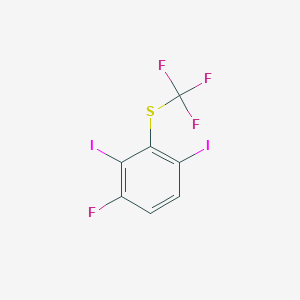
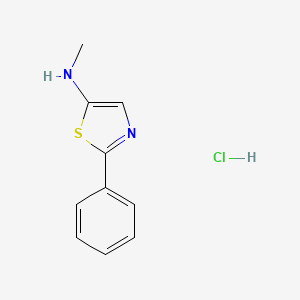
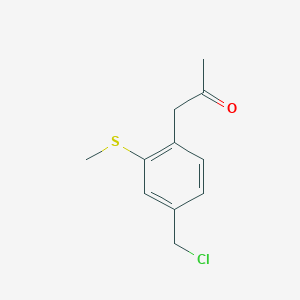
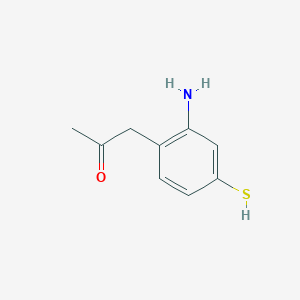
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
